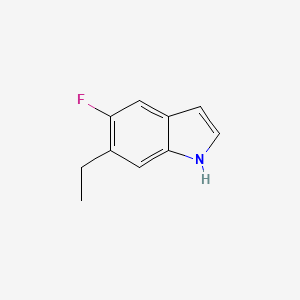![molecular formula C17H15Br2N B12995844 2,7-Dibromospiro[fluorene-9,4'-piperidine]](/img/structure/B12995844.png)
2,7-Dibromospiro[fluorene-9,4'-piperidine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dibromospiro[fluorene-9,4’-piperidine] is a chemical compound that features a spiro linkage between a fluorene and a piperidine ring, with bromine atoms substituted at the 2 and 7 positions of the fluorene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromospiro[fluorene-9,4’-piperidine] typically involves the reaction of 2,7-dibromofluorene with piperidine under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 2,7-dibromofluorene is reacted with piperidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 2,7-Dibromospiro[fluorene-9,4’-piperidine] are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,7-Dibromospiro[fluorene-9,4’-piperidine] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring, which can be oxidized to form corresponding amides or reduced to form secondary amines.
Coupling Reactions: The bromine atoms can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted fluorene derivatives, while oxidation reactions can produce amides or ketones.
Scientific Research Applications
2,7-Dibromospiro[fluorene-9,4’-piperidine] has several applications in scientific research:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its photoluminescent properties.
Medicinal Chemistry: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Material Science: The compound is used in the synthesis of advanced materials, such as polymers and dendrimers, which have applications in various industries.
Mechanism of Action
The mechanism of action of 2,7-Dibromospiro[fluorene-9,4’-piperidine] depends on its specific application. In organic electronics, its photoluminescent properties are due to the electronic interactions between the fluorene and piperidine rings, which can be modulated by the bromine substituents. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes or receptors, through its unique structural features, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1’-Boc-2,7-dibromospiro[fluorene-9,4’-piperidine]: A similar compound with a Boc-protected piperidine ring, used in pharmaceutical research.
2,7-Dibromospiro[fluorene-9,9’-xanthene]: Another spiro compound with a xanthene ring instead of piperidine, used in material science.
Uniqueness
2,7-Dibromospiro[fluorene-9,4’-piperidine] is unique due to its specific spiro linkage and bromine substitution pattern, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and as a versatile scaffold in medicinal chemistry.
Properties
Molecular Formula |
C17H15Br2N |
|---|---|
Molecular Weight |
393.1 g/mol |
IUPAC Name |
2,7-dibromospiro[fluorene-9,4'-piperidine] |
InChI |
InChI=1S/C17H15Br2N/c18-11-1-3-13-14-4-2-12(19)10-16(14)17(15(13)9-11)5-7-20-8-6-17/h1-4,9-10,20H,5-8H2 |
InChI Key |
JMKBPTCZIYKLMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


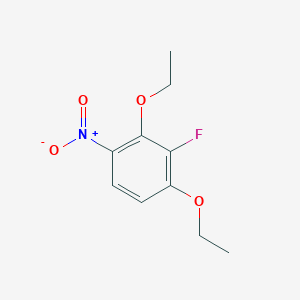
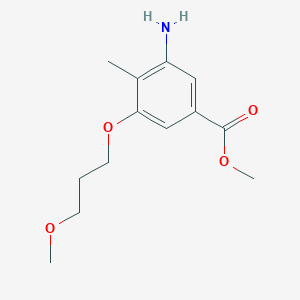
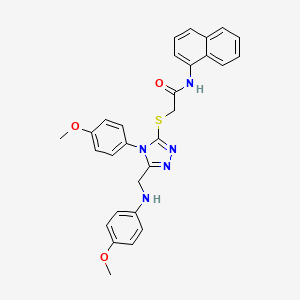
![5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12995787.png)
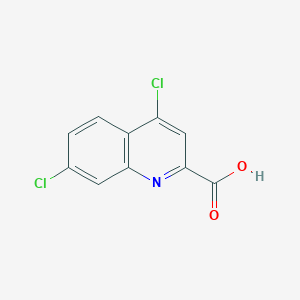
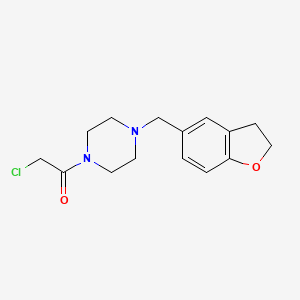
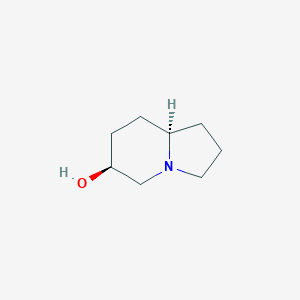
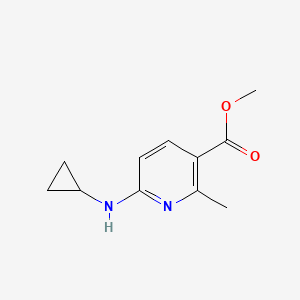
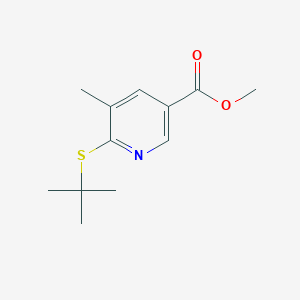
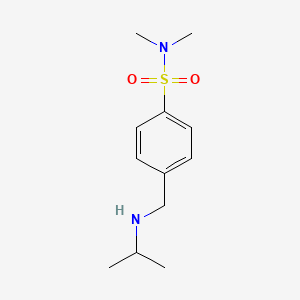
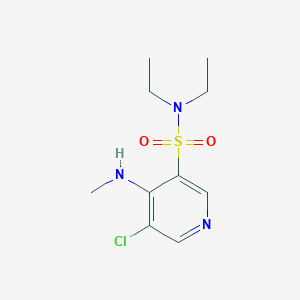
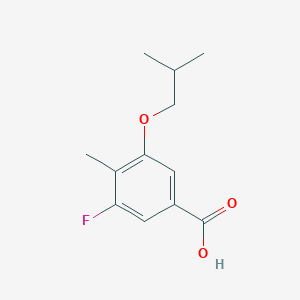
![6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12995856.png)
